2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione
CAS No.:
Cat. No.: VC18339768
Molecular Formula: C16H11NO5
Molecular Weight: 297.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11NO5 |
|---|---|
| Molecular Weight | 297.26 g/mol |
| IUPAC Name | 2-(4-methoxy-2-nitrophenyl)indene-1,3-dione |
| Standard InChI | InChI=1S/C16H11NO5/c1-22-9-6-7-12(13(8-9)17(20)21)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
| Standard InChI Key | FTUDZHBYKDQSBM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity of 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione (molecular formula C₁₆H₁₁NO₅) features a bicyclic indene-1,3-dione core fused to a substituted phenyl ring. The indene-1,3-dione moiety consists of two ketone groups at the 1- and 3-positions, while the phenyl ring at the 2-position bears electron-withdrawing (-NO₂) and electron-donating (-OCH₃) groups at the 2- and 4-positions, respectively . This electronic asymmetry influences the compound’s reactivity, solubility, and intermolecular interactions. The molecular weight is calculated as 305.27 g/mol, with a density approximating 1.46 g/cm³ based on structurally similar nitro-substituted indene-diones .
Key Structural Features:
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Indene-1,3-dione core: Provides a rigid, planar framework conducive to π-π stacking and hydrogen bonding.
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Nitro group (-NO₂): Enhances electrophilic character and potential for redox activity.
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Methoxy group (-OCH₃): Modulates electronic effects and solubility in polar solvents.
Synthetic Pathways and Optimization
The synthesis of 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione can be inferred from methodologies used for analogous indene-dione derivatives. A representative route involves Claisen-Schmidt condensation followed by cyclization (Figure 1) .
Chalcone Formation
The reaction begins with the condensation of 2-acetyl indene-1,3-dione and 4-methoxy-2-nitrobenzaldehyde in an alcoholic medium under basic conditions. This step yields a chalcone intermediate (2-[(2E)-3-(4-methoxy-2-nitrophenyl)prop-2-enoyl]-1H-indene-1,3(2H)-dione), characterized by an α,β-unsaturated ketone system . Key spectral data for similar chalcones include:
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FTIR: Peaks at 1740–1775 cm⁻¹ (C=O stretching), 1641 cm⁻¹ (C=C stretching), and 1355–1540 cm⁻¹ (asymmetric NO₂ stretching) .
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¹H NMR: Resonances for aromatic protons (δ 6.84–8.43 ppm), methoxy groups (δ 3.62–3.74 ppm), and olefinic protons (δ 6.79–7.43 ppm) .
Cyclization to Indene-dione
The chalcone intermediate undergoes acid- or base-catalyzed cyclization to form the target compound. Titanium oxide (TiO₂) has been reported as an effective Lewis acid catalyst for analogous diazenylation reactions, facilitating enolization and subsequent cyclization . Typical conditions involve refluxing in ethanol with catalytic TiO₂, yielding products in 70–85% efficiency .
Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Chalcone formation | NaOH/EtOH, reflux, 6–8 h | 70–82 | 108–142 |
| Cyclization | TiO₂/EtOH, reflux, 10–14 h | 68–78 | 161–240 |
Physicochemical Properties and Spectral Characterization
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, with a projected boiling point of ~480°C and flash point of ~240°C, extrapolated from nitro-substituted analogs . It is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and halogenated hydrocarbons .
Spectroscopic Data
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FTIR: Strong absorptions at 1742–1767 cm⁻¹ (C=O), 1359–1540 cm⁻¹ (NO₂), and 1265 cm⁻¹ (C-O) .
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¹H NMR: Distinct signals for the methoxy group (δ 3.62–3.74 ppm), aromatic protons (δ 6.84–8.43 ppm), and the indene-dione CH proton (δ 4.68–4.87 ppm) .
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Mass Spectrometry: Molecular ion peaks observed at m/z 434–478, consistent with the molecular formula C₁₆H₁₁NO₅ .
Pharmacological and Industrial Applications
While direct pharmacological data for 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione are unavailable, related indene-dione derivatives demonstrate anti-inflammatory, analgesic, and antimicrobial activities . For instance, pyrimidine-fused analogs (e.g., GS4c) showed 45–60% inhibition in carrageenan-induced paw edema models, suggesting potential COX-2 selectivity . Industrial applications may include:
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Organic semiconductors: Due to extended π-conjugation and redox activity.
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Coordination chemistry: As ligands for transition-metal catalysts.
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